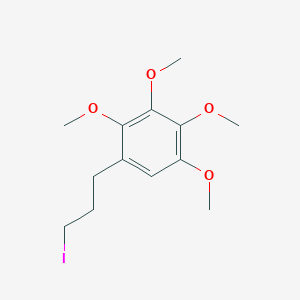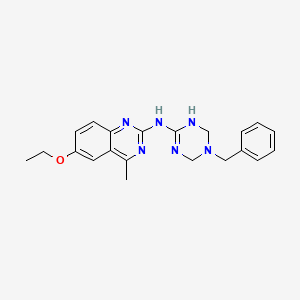
1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene: is an organic compound characterized by the presence of an iodopropyl group attached to a tetramethoxybenzene ring. This compound is of interest due to its unique chemical structure, which combines the reactivity of the iodopropyl group with the stability and electron-donating properties of the methoxy groups on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene typically involves the alkylation of 2,3,4,5-tetramethoxybenzene with 1,3-diiodopropane. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity.
Analyse Chemischer Reaktionen
Types of Reactions:
1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodopropyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy groups can be oxidized to form quinones under strong oxidative conditions.
Reduction: The iodopropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Propyl-substituted tetramethoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene involves its interaction with various molecular targets. The iodopropyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with biological molecules. The methoxy groups can donate electrons, stabilizing the compound and enhancing its reactivity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromopropyl)-2,3,4,5-tetramethoxybenzene
- 1-(3-Chloropropyl)-2,3,4,5-tetramethoxybenzene
- 1-(3-Aminopropyl)-2,3,4,5-tetramethoxybenzene
Comparison:
1-(3-Iodopropyl)-2,3,4,5-tetramethoxybenzene is unique due to the presence of the iodopropyl group, which is more reactive than the bromopropyl or chloropropyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis. The methoxy groups provide electron-donating properties, enhancing the stability and reactivity of the compound compared to its analogs.
Eigenschaften
Molekularformel |
C13H19IO4 |
|---|---|
Molekulargewicht |
366.19 g/mol |
IUPAC-Name |
1-(3-iodopropyl)-2,3,4,5-tetramethoxybenzene |
InChI |
InChI=1S/C13H19IO4/c1-15-10-8-9(6-5-7-14)11(16-2)13(18-4)12(10)17-3/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
GXGREWJPUYZZQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)CCCI)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one](/img/structure/B14940127.png)
![3-[(E)-(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]-2H-chromene-2,4(3H)-dione](/img/structure/B14940130.png)
![(2-Methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B14940142.png)

![1-cycloheptyl-7-hydroxy-4-(4-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B14940154.png)
![(1E)-1-[(3,4-dichlorophenyl)imino]-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940161.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]methanesulfonamide](/img/structure/B14940164.png)
![Tetramethyl 6'-(4-tert-butylbenzoyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940169.png)
![2-methyl-1-(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-propanone](/img/structure/B14940173.png)
![(1E)-1-[(4-ethoxyphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940179.png)
![8-ethyl-1-hydroxy-4,4,6-trimethyl-1-(2-oxopropyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940187.png)
![Methyl 7-benzyl-6-oxo-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-9-carboxylate](/img/structure/B14940192.png)
![6-chloro-3-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B14940210.png)
![9-methoxy-5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinolin-1-one](/img/structure/B14940218.png)
